18-Hydroxymanool
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Overview
Description
Torulosol is a natural product found in Cryptomeria japonica, Erythroxylum rotundifolium, and other organisms with data available.
Scientific Research Applications
Environmental Impact and Soil Chemistry
- Trace Organic Chemicals in Biosolids-Amended Soils: Torulosol, as a trace organic chemical (TOrC), is a significant component in municipal biosolids. Its impact on public health and the environment when biosolids are applied to land is a concern. The study highlights the need for comprehensive risk assessments of TOrCs like torulosol in biosolids-amended soils (Higgins et al., 2010).
Biotechnological Applications
- Engineering Potential of Rhodosporidium toruloides: Rhodosporidium toruloides, a yeast species, is recognized for its ability to synthesize chemicals like torulosol. Recent advancements in genetic engineering have enhanced its potential for producing industrially relevant compounds, including torulosol (Park, Nicaud, & Ledesma-Amaro, 2017).
Data Gaps and Research Needs
- Gathering Unpublished Data for Compounds Detected in Biosolids: This study emphasizes the need for more data on compounds like torulosol found in biosolids. It suggests that further research should focus on filling these gaps to understand the risks associated with these chemicals (Pittinger et al., 2012).
Chemical Composition and Isolation
- Extractives of Jack Pine Bark: Torulosol was identified as one of the extractives in the bark of jack pine. This discovery contributes to the understanding of the chemical composition of pine bark and its potential applications (Bower & Rowe, 1967).
Future Research Directions
- A Framework to Predict Uptake of Trace Organic Compounds by Plants: This study presents a framework to assess the uptake of TOrCs like torulosol by plants, useful for future environmental risk assessments (Kumar & Gupta, 2016).
Properties
CAS No. |
1438-65-9 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3 |
InChI Key |
IERFAZQCIAZODG-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
1438-65-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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